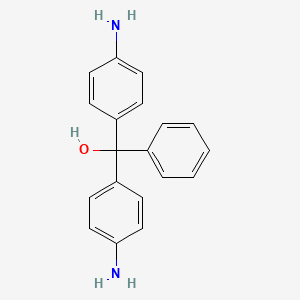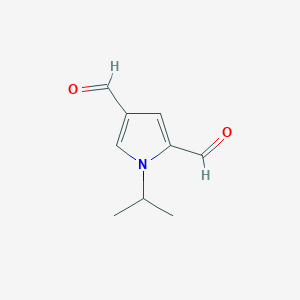
N-Stearoyl-N',N''-di(2-cyanoethyl)diethylenetriamine, diethyl sulfate salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Stearoyl-N’,N’'-di(2-cyanoethyl)diethylenetriamine, diethyl sulfate salt is a complex organic compound that combines the properties of diethylenetriamine, stearoyl groups, and cyanoethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Stearoyl-N’,N’'-di(2-cyanoethyl)diethylenetriamine, diethyl sulfate salt involves multiple steps. The initial step typically includes the reaction of diethylenetriamine with stearoyl chloride to form N-Stearoyl-diethylenetriamine. This intermediate is then reacted with acrylonitrile to introduce the cyanoethyl groups. Finally, the compound is treated with diethyl sulfate to form the diethyl sulfate salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The final product is purified using techniques like recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
N-Stearoyl-N’,N’'-di(2-cyanoethyl)diethylenetriamine, diethyl sulfate salt undergoes various chemical reactions, including:
Oxidation: The cyanoethyl groups can be oxidized to form carboxylic acids.
Reduction: The cyano groups can be reduced to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanoethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-Stearoyl-N’,N’'-di(2-cyanoethyl)diethylenetriamine, diethyl sulfate salt has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-Stearoyl-N’,N’'-di(2-cyanoethyl)diethylenetriamine, diethyl sulfate salt involves its interaction with specific molecular targets. The cyanoethyl groups can interact with nucleophilic sites in biological molecules, leading to various biochemical effects. The stearoyl groups may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes .
Comparación Con Compuestos Similares
Similar Compounds
Diethylenetriamine: A simpler analog without the stearoyl and cyanoethyl groups.
N-Stearoyl-diethylenetriamine: Lacks the cyanoethyl groups.
N,N’-Di(2-cyanoethyl)diethylenetriamine: Lacks the stearoyl groups.
Uniqueness
N-Stearoyl-N’,N’'-di(2-cyanoethyl)diethylenetriamine, diethyl sulfate salt is unique due to the combination of stearoyl and cyanoethyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Propiedades
Número CAS |
70682-68-7 |
|---|---|
Fórmula molecular |
C32H63N5O5S |
Peso molecular |
629.9 g/mol |
Nombre IUPAC |
N-[2-[2-cyanoethyl-[2-(2-cyanoethylamino)ethyl]amino]ethyl]octadecanamide;diethyl sulfate |
InChI |
InChI=1S/C28H53N5O.C4H10O4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-28(34)32-24-27-33(25-18-21-30)26-23-31-22-17-20-29;1-3-7-9(5,6)8-4-2/h31H,2-19,22-27H2,1H3,(H,32,34);3-4H2,1-2H3 |
Clave InChI |
NYVBZUNUTNXUPO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)NCCN(CCC#N)CCNCCC#N.CCOS(=O)(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-hydroxy-2-oxoacetate;4-[1-(3-oxo-3-phenylpropyl)pyrrolidin-1-ium-3-yl]-1,4-benzoxazin-3-one](/img/structure/B13754007.png)

![N-[2-[(4,5-Dicyano-1H-imidazol-2-YL)azo]-5-(diethylamino)phenyl]acetamide](/img/structure/B13754030.png)









![N~1~,N~1~-Dimethyl-N~2~-[2-(2-methyl-2H-1,3-benzodioxol-2-yl)ethyl]ethane-1,2-diamine--hydrogen chloride (1/2)](/img/structure/B13754093.png)
